molecular formula C23H17Cl2N3O2 B14946240 N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

Cat. No.: B14946240
M. Wt: 438.3 g/mol
InChI Key: MQIIHEQWHKDYQW-UHFFFAOYSA-N
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Description

N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE is a complex organic compound that features a quinoxaline core, a dichlorobenzyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

    Coupling with Phenylacetamide: The final step involves coupling the quinoxaline derivative with phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the quinoxaline ring, converting them to amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Aminoquinoxalines.

    Substitution: Substituted dichlorobenzyl derivatives.

Scientific Research Applications

N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group enhances its binding affinity, while the quinoxaline core can participate in π-π stacking interactions with aromatic residues in proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl chloride: Shares the dichlorobenzyl group but lacks the quinoxaline and phenylacetamide moieties.

    Quinoxaline derivatives: Compounds like quinoxaline N-oxides and aminoquinoxalines share the quinoxaline core but differ in their substituents.

Uniqueness

N-(2-{3-[(2,6-DICHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE is unique due to its combination of a quinoxaline core, a dichlorobenzyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[2-[3-[(2,6-dichlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c1-14(29)26-19-10-3-2-7-15(19)22-23(28-21-12-5-4-11-20(21)27-22)30-13-16-17(24)8-6-9-18(16)25/h2-12H,13H2,1H3,(H,26,29)

InChI Key

MQIIHEQWHKDYQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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